molecular formula C26H43N3O2 B054751 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- CAS No. 124237-30-5

1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)-

Cat. No.: B054751
CAS No.: 124237-30-5
M. Wt: 429.6 g/mol
InChI Key: FBWIFMWLICNENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including drug discovery, disease diagnosis, and treatment. In

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- is not fully understood. However, it is believed that this compound works by inhibiting the activity of various enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of bacterial and fungal growth.
Biochemical and Physiological Effects
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer cells and developing new cancer treatments. Additionally, this compound has antibacterial and antifungal properties, making it useful for studying bacterial and fungal growth. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers.

Future Directions

There are several future directions for the study of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)-. One direction is to further investigate its potential as a cancer treatment. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to investigate its potential as an antibiotic. With the rise of antibiotic-resistant bacteria, there is a need for new antibiotics, and 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- could be a valuable candidate. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- can be achieved through several methods. One of the most common methods is through the reaction of 1,3,4-oxadiazole-2-thione with 1-(3-pentadecylphenoxy)-2-chloroethane and sodium hydride. This reaction results in the formation of the desired compound. Other methods include the reaction of 1,3,4-oxadiazole-2-thione with various alkyl halides and the reaction of 1,3,4-oxadiazole-2-thione with various alcohols.

Scientific Research Applications

1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-(3-pentadecylphenoxy)ethyl)- has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in drug discovery. This compound has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

124237-30-5

Molecular Formula

C26H43N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

5-[2-(3-pentadecylphenoxy)propan-2-yl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C26H43N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)31-26(2,3)24-28-29-25(27)30-24/h17,19-21H,4-16,18H2,1-3H3,(H2,27,29)

InChI Key

FBWIFMWLICNENI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C2=NN=C(O2)N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C2=NN=C(O2)N

124237-30-5

Origin of Product

United States

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